molecular formula C9H16N2O B033265 1-(Piperidin-4-yl)pyrrolidin-2-one CAS No. 91596-61-1

1-(Piperidin-4-yl)pyrrolidin-2-one

Cat. No. B033265
CAS RN: 91596-61-1
M. Wt: 168.24 g/mol
InChI Key: CCWNMBJRWFCCOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Piperidin-4-yl)pyrrolidin-2-one and related derivatives involves various synthetic routes tailored to enhance specific pharmacological activities. One notable method for synthesizing related compounds involves a multi-step reaction process that yields products with significant antiarrhythmic and antihypertensive activities, highlighting the compound's potential for therapeutic use (Malawska et al., 2002). Another approach described the efficient synthesis of 3-(pyrrolidin-1-yl)piperidine, demonstrating the versatility and adaptability of synthetic methods for producing these compounds (Smaliy et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-(Piperidin-4-yl)pyrrolidin-2-one is characterized by its conformational rigidity, which plays a crucial role in its biological activity. Studies involving X-ray crystallography and NMR spectroscopy provide detailed insights into its structural features, contributing to a better understanding of its interaction with biological targets.

Chemical Reactions and Properties

1-(Piperidin-4-yl)pyrrolidin-2-one participates in various chemical reactions, forming a basis for the synthesis of more complex molecules with potential medicinal properties. These reactions include, but are not limited to, Mannich reactions, nucleophilic substitutions, and cyclization processes, which are fundamental in the synthesis of novel compounds (Zamudio-Medina et al., 2018).

Scientific Research Applications

  • Anticancer Applications : One derivative, 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, is a significant intermediate in the development of small molecule anticancer drugs (Wang, Tu, Han, & Guo, 2017).

  • Lead-Oriented Synthesis : Derivatives such as 1-(pyrrolidin-2-yl)-1H-pyrazoles, synthesized through a two-step method, are valuable in the lead-oriented synthesis of compound libraries, particularly for pharmaceutical research (Zhersh, Karpenko, Ripenko, Tolmachev, & Grygorenko, 2013).

  • Larvicidal and Antimicrobial Activities : A derivative, 1-(quinolin-3-yl) pyrrolidin-2-ol, has demonstrated larvicidal activity against mosquito species and potential for use in vector control (Suresh, Padusha, & Raja, 2016). Additionally, certain derivatives show strong antimicrobial activity against bacterial and fungal strains (Ashok, Ganesh, Vijaya Lakshmi, & Ravi, 2014).

  • Cardiovascular Applications : Derivatives with a 3-(4-arylpiperazin-1-yl)propyl moiety display significant antiarrhythmic and antihypertensive activities, indicating potential use in cardiovascular therapeutics (Malawska et al., 2002).

  • CGRP Receptor Antagonism : The structure 1-(Piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is found in over 1000 unique CGRP receptor antagonists, making it a critical component in migraine treatment research (Leahy et al., 2012).

  • Corrosion Inhibition : The compound 1-(pyridin-4-yl(pyrrolidin-1-yl)methyl)urea has been identified as a cost-effective corrosion inhibitor for mild steel surfaces in acidic environments, highlighting its application in materials science (Jeeva, Prabhu, Boobalan, & Rajesh, 2015).

  • Fungicidal and Antiviral Activities : Some synthesized derivatives of 1-(Piperidin-4-yl)pyrrolidin-2-one have shown promising fungicidal and antiviral activities, particularly against tobacco mosaic virus, suggesting their potential in plant protection and virology (Li et al., 2015).

properties

IUPAC Name

1-piperidin-4-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c12-9-2-1-7-11(9)8-3-5-10-6-4-8/h8,10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCWNMBJRWFCCOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60592714
Record name 1-(Piperidin-4-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Piperidin-4-yl)pyrrolidin-2-one

CAS RN

91596-61-1
Record name 1-(Piperidin-4-yl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60592714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidin-4-yl-pyrrolidin-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CM Mapes, NS Mani - Organic process research & development, 2007 - ACS Publications
… In addition to syntheses of lactams 1 and 2, we also sought a process for the synthesis of the 4-hydroxy-1-piperidin-4-yl-pyrrolidin-2-one (3). The medicinal chemistry route (Scheme 8) …
Number of citations: 8 pubs.acs.org
T Fujimoto, Y Imaeda, N Konishi, K Hiroe… - Journal of medicinal …, 2010 - ACS Publications
Coagulation enzyme factor Xa (FXa) is a particularly promising target for the development of new anticoagulant agents. We previously reported the imidazo[1,5-c]imidazol-3-one …
Number of citations: 56 pubs.acs.org
A Lee-Dutra, DK Wiener, KL Arienti, J Liu… - Bioorganic & Medicinal …, 2010 - Elsevier
… However, substituting the morpholine headgroup with 1-piperidin-4-yl-pyrrolidin-2-one led … Replacement of 1-piperidin-4-yl-pyrrolidin-2-one with the headgroup from 2 yields 31 and …
Number of citations: 11 www.sciencedirect.com
CA Grice, KL Tays, BM Savall, J Wei… - Journal of medicinal …, 2008 - ACS Publications
… The title compound was prepared according to the procedure for 11i using 1-piperidin-4-yl-pyrrolidin-2-one hydrochloride (71) to provide 884 mg of 11j as a tacky off-white solid (1.9 …
Number of citations: 70 pubs.acs.org
M Rahaman, MM Hossain - Org. Synth, 2019 - orgsyn.org
The benzofuran scaffold is an important heterocyclic core component found in several natural products and in polymers. 2, 3 Typically, 2, 3-disubstituted benzofurans are notable …
Number of citations: 8 www.orgsyn.org

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